tert-Butyl (methoxycarbonyl)oxycarbamate
Description
tert-Butyl (methoxycarbonyl)oxycarbamate is a carbamate derivative characterized by a tert-butyl carbamate group and a methoxycarbonyloxy moiety. This compound is notable for its dual functional groups, which confer unique reactivity and stability. The tert-butyl group provides steric protection, enhancing stability under acidic or basic conditions, while the methoxycarbonyloxy moiety introduces ester-like reactivity, making it susceptible to hydrolysis or nucleophilic attack. This structure is often employed in organic synthesis as a protecting group for amines or as a prodrug component in medicinal chemistry .
Structure
3D Structure
Properties
IUPAC Name |
methyl [(2-methylpropan-2-yl)oxycarbonylamino] carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5/c1-7(2,3)12-5(9)8-13-6(10)11-4/h1-4H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWISEXBBCYWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (methoxycarbonyl)oxycarbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile. The reaction proceeds smoothly at ambient temperature, yielding the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (methoxycarbonyl)oxycarbamate primarily undergoes deprotection reactions to remove the tert-butyl group. This deprotection can be achieved using various reagents and conditions, including trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, and oxalyl chloride in methanol .
Common Reagents and Conditions:
Trifluoroacetic acid in dichloromethane: This method is commonly used for the deprotection of this compound, providing high yields under mild conditions.
Hydrochloric acid in methanol: This approach is effective for deprotection, especially when other methods are too harsh for the substrate.
Oxalyl chloride in methanol: This reagent offers a mild and selective deprotection strategy, suitable for a variety of substrates.
Major Products Formed: The primary product formed from the deprotection of this compound is the free amine, which can then participate in further synthetic transformations .
Scientific Research Applications
Chemical Properties and Structure
tert-Butyl (methoxycarbonyl)oxycarbamate has the following chemical structure:
- Molecular Formula : C10H19NO5
- CAS Number : 85006-25-3
This compound features a tert-butyl group, which enhances its stability and solubility in organic solvents, making it an ideal candidate for various synthetic pathways.
Synthesis Applications
2.1. Protecting Group in Organic Synthesis
One of the primary applications of this compound is as a protecting group for amines and alcohols during multi-step organic synthesis. The protection allows for selective reactions without interference from functional groups that could otherwise react undesirably.
- Example : In the synthesis of complex molecules such as peptides or alkaloids, tert-butyl carbamates can be used to protect amino groups during coupling reactions, enabling further functionalization without compromising the integrity of the amine.
2.2. Intermediate in Pharmaceutical Synthesis
This compound serves as a synthetic intermediate in the production of various pharmaceutical compounds. For instance, it is utilized in the synthesis of lacosamide, an anticonvulsant medication.
- Case Study : A study demonstrated that this compound could be effectively used to synthesize (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl) amino] ethyl]-t-butyl carbamate, which is crucial in lacosamide production .
Industrial Applications
3.1. Synthesis of Fine Chemicals
In industrial settings, this compound is employed in the synthesis of fine chemicals and intermediates used in various applications:
- Palladium-Catalyzed Reactions : It is used in palladium-catalyzed synthesis processes to produce N-Boc protected anilines and other derivatives .
| Application | Description |
|---|---|
| Fine Chemicals | Used in palladium-catalyzed reactions for producing protected anilines |
| Agrochemicals | Intermediate in the synthesis of agrochemical compounds |
Deprotection Strategies
The ability to selectively remove the tert-butyl group after its protective role is critical for achieving desired functional groups in synthesized compounds. Various methods have been developed for deprotecting tert-butyl carbamates:
Mechanism of Action
The mechanism of action of tert-Butyl (methoxycarbonyl)oxycarbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during subsequent synthetic steps. The deprotection process typically involves the cleavage of the tert-butyl group, facilitated by acidic or other suitable conditions, resulting in the release of the free amine .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between tert-Butyl (methoxycarbonyl)oxycarbamate and related compounds:
Reactivity and Stability
- Hydrolysis Sensitivity : The methoxycarbonyloxy group in the target compound renders it more labile to hydrolysis compared to tert-Butyl (methoxycarbonyl)methylcarbamate, where the methylene spacer reduces ester reactivity .
- Reductive Activation : Prodrug 5 () requires reductive cleavage for activation, a mechanism absent in the target compound, which relies on ester hydrolysis .
Hydrogen Bonding and Crystallinity
tert-Butyl N-Hydroxycarbamate () exhibits strong O–H···O hydrogen bonds (distance: 1.87 Å, angle: 161°), which influence crystallinity and solubility. While the target compound lacks hydroxyl groups, its ester oxygen may participate in weaker interactions, affecting solid-state properties .
Biological Activity
Introduction
tert-Butyl (methoxycarbonyl)oxycarbamate, also known as tert-butyl carbamate, is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Chemical Formula : C10H19NO5
- Molecular Weight : 233.26 g/mol
- CAS Number : 85006-25-3
- Boiling Point : Not specified
- Log P (octanol-water partition coefficient) : 2.89, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .
The biological activity of this compound is primarily attributed to its role as a carbamate derivative. Carbamates are known for their ability to interact with enzymes and receptors in various biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes, which can affect metabolic pathways.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases.
- Antimicrobial Activity : Some studies suggest that it may exhibit antimicrobial properties, although more research is needed to confirm this.
Case Study 1: Enzyme Inhibition
A study published in PloS One explored the effects of tert-butyl carbamate on γ-secretase activity, an enzyme involved in Alzheimer's disease pathology. The results indicated that the compound modulated enzyme activity, suggesting potential therapeutic implications for Alzheimer's disease .
Case Study 2: Neuroprotective Properties
Research conducted by MDPI highlighted the neuroprotective effects of tert-butyl carbamate in models of oxidative stress. The compound demonstrated a significant reduction in neuronal cell death induced by oxidative agents, indicating its potential as a neuroprotective agent .
Case Study 3: Antimicrobial Activity
A preliminary study assessed the antimicrobial properties of this compound against various bacterial strains. The compound exhibited moderate inhibitory effects on gram-positive bacteria, warranting further investigation into its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Weight | 233.26 g/mol |
| Log P (octanol-water partition) | 2.89 |
| Absorption | High |
| Blood-Brain Barrier Permeability | Yes |
Q & A
Basic Research Question
- HPLC : Use a C18 column (ACN/water gradient) to quantify purity (>95%).
- NMR : Confirm Boc-group integrity (δ 1.4 ppm, singlet) and absence of rotamers.
- Mass Spectrometry : ESI-MS ([M+Na]⁺ expected for C₉H₁₇NO₅: 260.1 m/z) ().
- Elemental Analysis : Validate C, H, N ratios (±0.3% theoretical). Cross-reference with PubChem data for analogous compounds () .
How can computational modeling predict reactivity or stability under varying conditions?
Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict:
- Hydrolysis Susceptibility : Calculate LUMO energies to identify electrophilic sites prone to water attack.
- Thermal Stability : Simulate bond dissociation energies (BDEs) for the tert-butyl-O bond; lower BDEs (<300 kJ/mol) indicate instability at elevated temperatures ().
- Degradation Pathways : MD simulations (AMBER) model interactions with indoor surfaces (e.g., silica) to assess environmental persistence .
What are the key stability considerations for long-term storage?
Basic Research Question
- Temperature : Store at –20°C in amber vials to prevent thermal/photo-degradation ().
- Moisture Control : Use desiccants (silica gel) in sealed containers; hydrolysis generates CO₂ and tert-butanol ().
- Incompatibilities : Avoid strong acids/bases, which cleave the carbamate group (). Stability studies show <5% degradation over 12 months under optimal conditions .
What methodologies evaluate environmental persistence and degradation pathways?
Advanced Research Question
- OECD 301B Test : Measure ready biodegradability in aqueous media (28-day assay).
- LC-MS/MS : Identify degradation products (e.g., methoxycarbonyl oxycarbamic acid) in soil leachates ().
- Indoor Surface Reactivity : Use ToF-SIMS to study adsorption on building materials ().
- Ecotoxicology : Daphnia magna assays (EC₅₀) assess aquatic toxicity (). Data contradictions (e.g., variable LD₅₀ values) require meta-analysis of peer-reviewed studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
